![molecular formula C11H18N4O3 B13394826 (2S)-N-[(3R)-1-(carbamoylmethyl)-2-oxopyrrolidin-3-yl]pyrrolidine-2-carboxamide](/img/structure/B13394826.png)
(2S)-N-[(3R)-1-(carbamoylmethyl)-2-oxopyrrolidin-3-yl]pyrrolidine-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
PAOPA is synthesized through a series of chemical reactions involving the coupling of specific amino acids and subsequent modifications. The synthesis typically involves the following steps:
Coupling Reaction: The initial step involves the coupling of proline and leucine derivatives under specific conditions to form a dipeptide.
Cyclization: The dipeptide undergoes cyclization to form a pyrrolidine ring.
Industrial Production Methods
Industrial production of PAOPA involves scaling up the synthetic routes mentioned above. The process is optimized for large-scale production, ensuring high yield and purity. The reaction conditions are carefully controlled to maintain consistency and quality of the final product .
化学反应分析
Types of Reactions
PAOPA undergoes various chemical reactions, including:
Oxidation: PAOPA can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within PAOPA.
Substitution: PAOPA can undergo substitution reactions, where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various reagents, including halogens and alkylating agents, are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new functional groups into the PAOPA molecule .
科学研究应用
PAOPA has a wide range of scientific research applications, including:
Chemistry: PAOPA is used as a model compound in studies involving allosteric modulation and receptor binding.
Biology: It is employed in research on neurotransmission and receptor signaling pathways.
Medicine: PAOPA has shown therapeutic potential in preclinical studies for treating neuropsychiatric disorders such as schizophrenia and Parkinson’s disease.
Industry: PAOPA is used in the development of novel pharmaceuticals targeting dopaminergic systems
作用机制
PAOPA exerts its effects through an allosteric modulation mechanism. It binds to a site on the dopamine D2 receptor that is distinct from the endogenous ligand-binding site. This binding modulates the receptor’s activity, enhancing the binding of dopamine and influencing downstream signaling pathways. Key molecular targets include G protein-coupled receptor kinases (GRKs), arrestins, and extracellular signal-regulated kinases (ERKs) .
相似化合物的比较
PAOPA is compared with other similar compounds, such as prolyl-leucyl-glycinamide and its analogs. The uniqueness of PAOPA lies in its potent allosteric modulation of dopamine D2 receptors, which distinguishes it from other compounds targeting the same receptor. Similar compounds include:
Prolyl-leucyl-glycinamide (PLG): A precursor to PAOPA with less potent activity.
Other PLG Analogs: Various analogs synthesized for enhanced receptor specificity and therapeutic potential
PAOPA’s unique properties make it a promising candidate for further research and development in neuropsychiatric therapeutics.
属性
分子式 |
C11H18N4O3 |
|---|---|
分子量 |
254.29 g/mol |
IUPAC 名称 |
N-[1-(2-amino-2-oxoethyl)-2-oxopyrrolidin-3-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C11H18N4O3/c12-9(16)6-15-5-3-8(11(15)18)14-10(17)7-2-1-4-13-7/h7-8,13H,1-6H2,(H2,12,16)(H,14,17) |
InChI 键 |
QXHVGEXNEZRSGG-UHFFFAOYSA-N |
规范 SMILES |
C1CC(NC1)C(=O)NC2CCN(C2=O)CC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


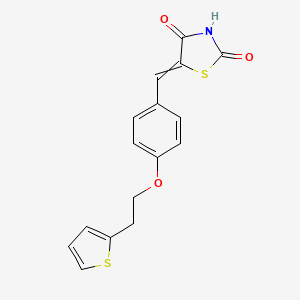
![1-[2-cyclohexyl-2-[2-(methylamino)propanoylamino]acetyl]-N-[2-(1,3-oxazol-2-yl)-4-phenyl-1,3-thiazol-5-yl]pyrrolidine-2-carboxamide](/img/structure/B13394753.png)
![N-[[methyl-[3-(4-phenylphenyl)-2-[(4-phenylphenyl)methyl]-2-(1,4,5,8-tetraphenylcarbazol-9-yl)hex-3-enyl]amino]-phenylmethylidene]benzenecarboximidamide](/img/structure/B13394759.png)
![2-[5-[[4-[4-(2,2-diphenylethenyl)phenyl]-2,3,3a,8b-tetrahydro-1H-cyclopenta[b]indol-7-yl]methylidene]-2-(3-octyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-4-oxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B13394770.png)
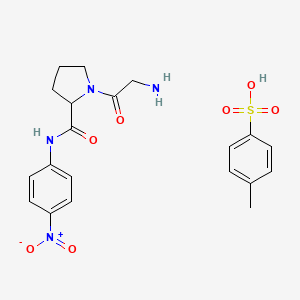
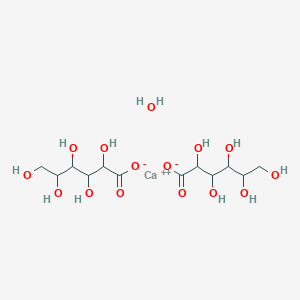
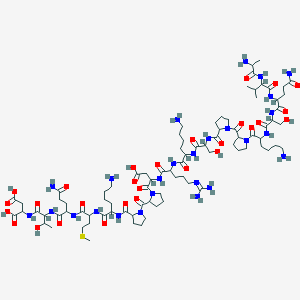
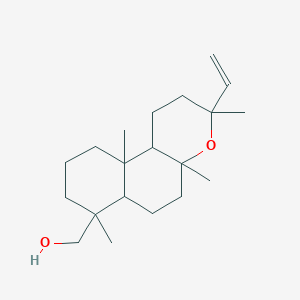
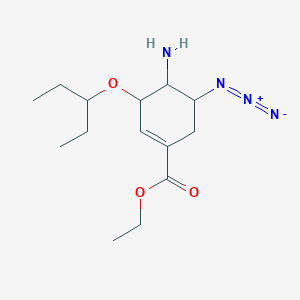
![3-[3-methyl-7-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,7-diazaspiro[3.4]octan-1-yl]-3-oxopropanenitrile](/img/structure/B13394819.png)
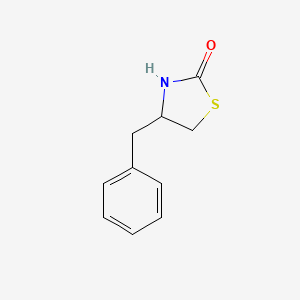
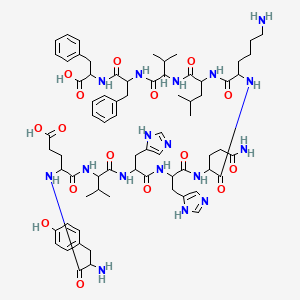
![3-[1-(4-Methylphenyl)sulfonylindol-3-yl]prop-2-enoic acid](/img/structure/B13394843.png)
![6-Methyl-2-(3-nitrophenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-a]pyridine](/img/structure/B13394847.png)
